molecular formula C14H14N2O B1347266 n',n'-Diphenylacetohydrazide CAS No. 6233-05-2

n',n'-Diphenylacetohydrazide

Cat. No. B1347266
CAS RN: 6233-05-2
M. Wt: 226.27 g/mol
InChI Key: LHEUUDOEDQCJGI-UHFFFAOYSA-N
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Description

N’,n’-Diphenylacetohydrazide is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.28 . The IUPAC name for this compound is 2,2-diphenylacetohydrazide .


Molecular Structure Analysis

The InChI code for n’,n’-Diphenylacetohydrazide is 1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .


Physical And Chemical Properties Analysis

N’,n’-Diphenylacetohydrazide is a solid at room temperature . Its physical and chemical properties would be influenced by its molecular structure and the nature of its constituent atoms .

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Diphenylacetyl-Aroylthioureas Synthesis : Utilizing n,n'-Diphenylacetohydrazide in synthesizing new compounds, Yan-ping (2009) explored its application in creating N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas via reactions with aroyl isothiocyanates under ultrasonic radiation and conventional heating. This indicates its utility in novel compound synthesis (Li Yan-ping, 2009).

  • Antimycobacterial Compounds : Güzel, Ilhan, and Salman (2006) demonstrated the conversion of 2-hydroxy-2,2-diphenylacetohydrazide into antimycobacterial agents against M. tuberculosis, showcasing its potential in developing treatments for bacterial infections (Özlen Güzel, E. Ilhan, A. Salman, 2006).

Biological and Medicinal Research

  • Anticancer Activity : Research by Doğan et al. (2018) revealed the significant anticancer properties of compounds derived from 2-hydroxy-2,2-diphenylacetohydrazide, especially against MCF-7 and PC-3 cancer cell lines, underscoring its importance in cancer research (İ. Doğan et al., 2018).

  • Anticonvulsant Properties : Kulandasamy, Adhikari, and Stables (2009) synthesized new bishydrazones derived from 3,4-dipropyloxythiophene, indicating the potential anticonvulsant applications of such compounds, which might include diphenylacetohydrazide derivatives (Ravi Kulandasamy, A. V. Adhikari, J. Stables, 2009).

Environmental and Ecological Impact

  • Environmental Relevance of Derivatives : Drzyzga (2003) discussed the environmental significance of diphenylamine and its derivatives, including diphenylacetohydrazide, noting their widespread use and potential environmental hazards, which could be relevant for environmental risk assessments (O. Drzyzga, 2003).

properties

IUPAC Name

N',N'-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUUDOEDQCJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977882
Record name N,N-Diphenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n',n'-Diphenylacetohydrazide

CAS RN

6233-05-2
Record name NSC45052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diphenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Yu, S Wang, J Wen, J Wang, JH Li - Synlett, 2015 - thieme-connect.com
A novel method for conversion of N′-arylhydrazides to N′,N′-diarylhydrazides via aerobic oxidation has been achieved. The aerobic reaction was performed using CuCl 2 as a …
Number of citations: 4 www.thieme-connect.com
A Garcia-Rubia, F Lasala, T Ginex… - Journal of Medicinal …, 2023 - ACS Publications
Ebola virus (EBOV) is a single-strand RNA virus belonging to the Filoviridae family, which has been associated to most Ebola virus disease outbreaks to date, including the West African …
Number of citations: 1 pubs.acs.org
JQ Zhang, GB Huang, J Weng, G Lu… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Using N′-aryl acylhydrazines as aryl donors, a novel copper(II)-catalyzed homo-coupling reaction of N′-aryl acylhydrazines has been developed for the synthesis of N′,N′-diaryl …
Number of citations: 25 pubs.rsc.org

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